molecular formula C7H14N2 B118198 1-(Azetidin-3-yl)pyrrolidine CAS No. 149105-96-4

1-(Azetidin-3-yl)pyrrolidine

Cat. No. B118198
M. Wt: 126.2 g/mol
InChI Key: KUSISHXBHVFQPM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidine is a chemical compound with the molecular formula C7H14N2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The molecular structure of 1-(Azetidin-3-yl)pyrrolidine is characterized by a pyrrolidine ring attached to an azetidine ring . The compound has a molecular weight of 199.12 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(Azetidin-3-yl)pyrrolidine are not detailed in the literature, pyrrolidine derivatives are known to be versatile scaffolds in the synthesis of biologically active compounds .

Scientific Research Applications

Pyrrolidine Derivatives and Their Applications

  • Versatility in Drug Discovery : Pyrrolidine rings are extensively utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in this scaffold is due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are characterized by target selectivity and form the structural motif of many natural products and therapeutically relevant compounds (Li Petri et al., 2021).

  • Chemical Defense Mechanisms in Plants : Pyrrolizidine alkaloids, sharing a structural similarity with pyrrolidine derivatives, serve as chemical defense mechanisms against herbivores in various plant families. These compounds are notable for their diversity and biological activities, including potential therapeutic effects. Studies on pyrrolizidine alkaloid biosynthesis have provided insights into their evolution and the biochemical pathways involved, offering a basis for exploring related nitrogen heterocycles in drug development (Langel et al., 2011).

  • Matrix Metalloproteinase Inhibitors : Pyrrolidine scaffolds have been foundational in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various diseases. Sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives demonstrate low nanomolar activity against specific MMP subclasses, underscoring the scaffold's utility in designing selective MMP inhibitors (Cheng et al., 2008).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The use of pyrrolidine derivatives in drug discovery is a promising area of research . The unique properties of these compounds, such as their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, make them versatile scaffolds for the development of novel biologically active compounds .

properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSISHXBHVFQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438101
Record name 1-azetidin-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)pyrrolidine

CAS RN

149105-96-4
Record name 1-azetidin-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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